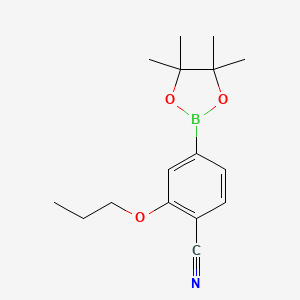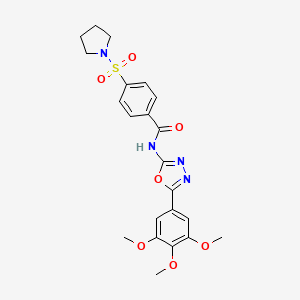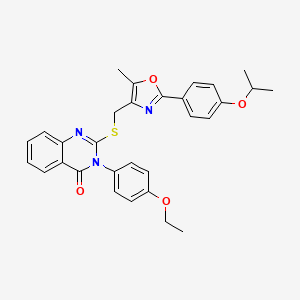
3-(4-ethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C30H29N3O4S and its molecular weight is 527.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinazolinone Derivatives and Biological Activities
Quinazolinone derivatives, such as the compound , have been widely studied for their various biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, anticancer, antihypertensive, diuretic, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. For instance, a study by Osarumwense Peter Osarodion (2023) highlighted the significant analgesic activity of some quinazolinone compounds.
Antimicrobial and Anti-inflammatory Applications
Quinazolinone derivatives have also been explored for their antimicrobial and anti-inflammatory applications. Research by B. Dash et al. (2017) demonstrated the effectiveness of certain quinazolinone compounds against microbes and their potential in treating both pain and inflammation.
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
In the field of cancer research, certain quinazolinone derivatives have been investigated as tubulin polymerization inhibitors and vascular disrupting agents. The study by Mohsine Driowya et al. (2016) found that specific quinazolinone compounds inhibited tubulin assembly and possessed potent anticancer activity in various cancer cell lines.
Antioxidant Properties
The antioxidant properties of quinazolinone derivatives have been evaluated, providing insights into their potential therapeutic applications. Research by Janez Mravljak et al. (2021) demonstrated that certain quinazolinone compounds exhibited potent antioxidant activities and promising metal-chelating properties.
Antifertility Properties and Blood Pressure Effects
Quinazolinone compounds have been studied for their potential antifertility properties and effects on blood pressure. For example, a study by S. Saksena et al. (1972) investigated the antifertility properties of various quinazolinone compounds in female rats, finding that specific compounds exhibited these properties.
Corrosion Inhibition in Mild Steel
Quinazolinone derivatives have been applied in the field of materials science, particularly as corrosion inhibitors for mild steel. A study by N. Errahmany et al. (2020) demonstrated that quinazolinone compounds were effective in inhibiting mild steel corrosion in acidic environments.
Antihistaminic Agents
Quinazolinone compounds have been synthesized and tested for their H1-antihistaminic activity. Research by V. Alagarsamy et al. (2009) identified certain quinazolinone derivatives as potential H1-antihistaminic agents with minimal sedative effects.
DFT Calculations and Molecular Docking Studies
The structural and activity evaluation of quinazolinone derivatives has been enhanced through density functional theory (DFT) calculations and molecular docking studies. For instance, the work by Qing-mei Wu et al. (2022) used these techniques to study the interaction of quinazolinone compounds with proteins and evaluate their inhibitory activity.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4S/c1-5-35-23-16-12-22(13-17-23)33-29(34)25-8-6-7-9-26(25)32-30(33)38-18-27-20(4)37-28(31-27)21-10-14-24(15-11-21)36-19(2)3/h6-17,19H,5,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJAJPGNWXURSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

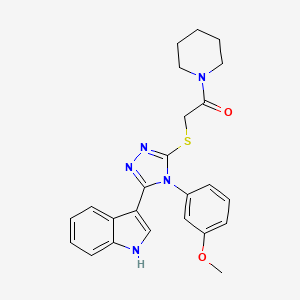
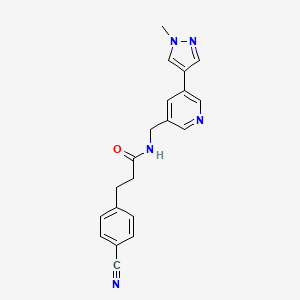
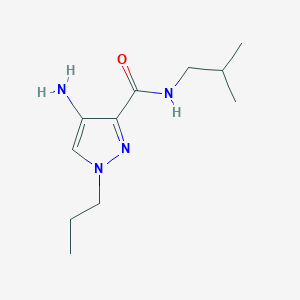

![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)
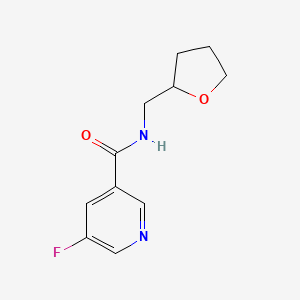
![6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2838397.png)
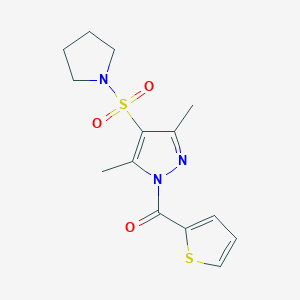
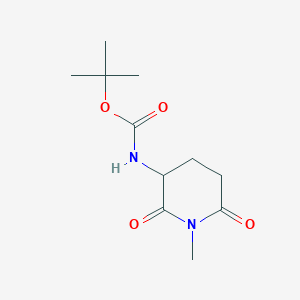
![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)
